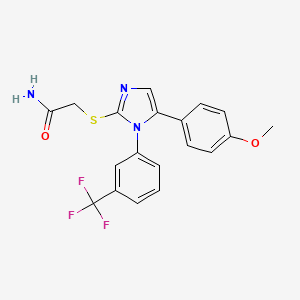

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical entity that appears to be related to a class of acetamide derivatives. These compounds are of interest due to their potential biological activities, which may include anti-inflammatory and antioxidant properties. While the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and applications.

Synthesis Analysis

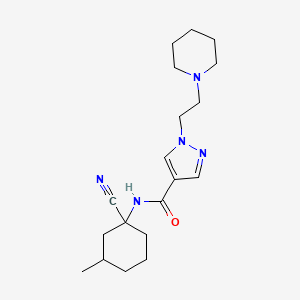

The synthesis of related acetamide derivatives is well-documented in the literature. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their biological activities . The synthesis involves the formation of thiazole and thiazolidine rings, which are common structural motifs in medicinal chemistry due to their bioactive properties. The methods used for these syntheses could potentially be adapted for the synthesis of this compound, considering the similarities in the core structures.

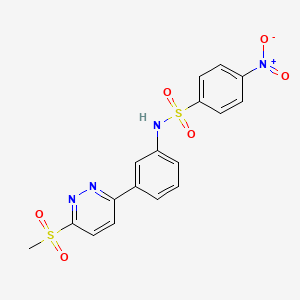

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with multiple substituents influencing the overall geometry and electronic distribution. For example, the crystal structure of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide shows two independent molecules with similar geometrical features, where the phenyl ring is oriented at slight angles with respect to the thiazole ring . This suggests that the molecular structure of acetamide derivatives can be influenced by the nature of the substituents, which in turn affects the compound's biological activity.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide moiety. The presence of a thiazole ring, as seen in some of the compounds, can also contribute to the chemical behavior of these molecules. The specific reactions that this compound might undergo are not detailed in the provided papers, but it can be inferred that it may be involved in hydrogen bonding and other interactions due to the presence of amide and thioether groups.

Physical and Chemical Properties Analysis

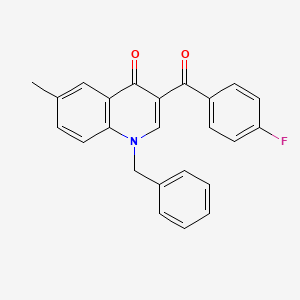

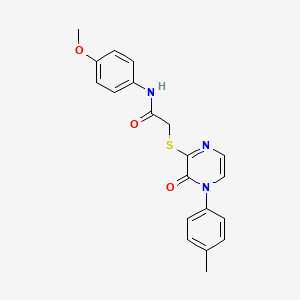

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity and interaction with biological targets. The papers provided do not offer specific data on the physical and chemical properties of this compound, but they do suggest that similar compounds exhibit good antioxidant and anti-inflammatory activities, which could be indicative of their chemical stability and reactivity .

Applications De Recherche Scientifique

Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease

A study by Brooks et al. (2015) involved the synthesis of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, for potential detection of Alzheimer's disease prior to amyloid β aggregation. The compound, derived from an imidazolyl structure similar to the query, showed that it does not permeate the blood-brain barrier in small animal PET imaging, suggesting its effect in transgenic mice might not result from central nervous system action (Brooks et al., 2015).

Anticonvulsant Activity

Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showing anticonvulsant activity against seizures induced by maximal electroshock (MES). This study highlights the potential therapeutic applications of imidazolyl compounds in epilepsy treatment (Aktürk et al., 2002).

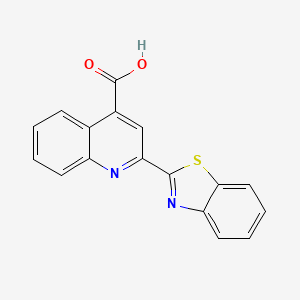

Antimicrobial and Antitumor Activity

Research on derivatives of imidazole and thiazole compounds has demonstrated significant antimicrobial and antitumor activities. For instance, compounds synthesized with a thiazole or thiadiazole core structure showed selective inhibition against human adenosine A3 receptors, suggesting potential as selective antagonists for therapeutic purposes (Jung et al., 2004). Additionally, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems was found to exhibit potential antitumor activity against human tumor cell lines (Yurttaş et al., 2015).

Antioxidant and Corrosion Inhibition

A study on the effect of OH, NH2, and OCH3 groups on corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions demonstrated that these compounds, with specific structural features, offer significant corrosion inhibition efficiency and antioxidant properties (Prashanth et al., 2021).

Propriétés

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2S/c1-27-15-7-5-12(6-8-15)16-10-24-18(28-11-17(23)26)25(16)14-4-2-3-13(9-14)19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACARDBBHEIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)

![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)

![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)